molecular formula C5H5BO5 B13957062 5-Boronofuran-3-carboxylic acid

5-Boronofuran-3-carboxylic acid

Cat. No.: B13957062
M. Wt: 155.90 g/mol
InChI Key: INFXFJBCUDZTEY-UHFFFAOYSA-N
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Description

5-Boronofuran-3-carboxylic acid is an organic compound with the molecular formula C5H5BO5. It is a boronic acid derivative featuring a furan ring substituted with a boronic acid group and a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronofuran-3-carboxylic acid typically involves the functionalization of furan derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated furans . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Boronofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Boronofuran-3-carboxylic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, facilitating its use in sensing and therapeutic applications. The furan ring provides additional sites for functionalization, enhancing its versatility in chemical reactions .

Comparison with Similar Compounds

  • 5-Boronofuran-2-carboxylic acid
  • 2-Furanylboronic acid
  • 3-Furoic acid

Comparison: 5-Boronofuran-3-carboxylic acid is unique due to the specific positioning of the boronic acid and carboxylic acid groups on the furan ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs, making it particularly useful in specialized applications such as BNCT and advanced material synthesis .

Properties

Molecular Formula

C5H5BO5

Molecular Weight

155.90 g/mol

IUPAC Name

5-boronofuran-3-carboxylic acid

InChI

InChI=1S/C5H5BO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,9-10H,(H,7,8)

InChI Key

INFXFJBCUDZTEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C(=O)O)(O)O

Origin of Product

United States

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